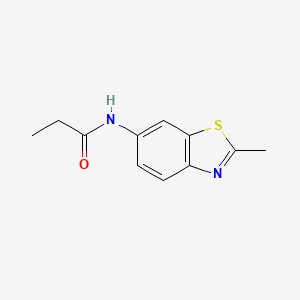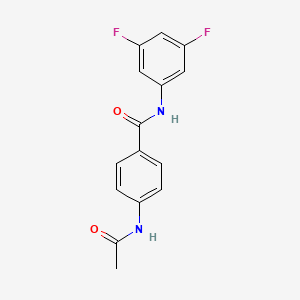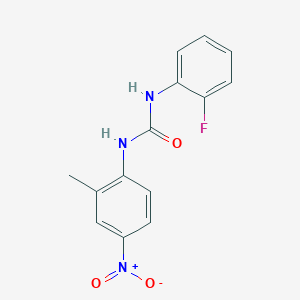
N-(4-methoxybenzyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MI-1 and is a member of the isochromene family of compounds. MI-1 has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of MI-1 is not fully understood, but it is believed to inhibit the activity of a protein called MALT1. MALT1 is a key mediator of immune responses and is involved in the development of various diseases, including cancer and autoimmune diseases. By inhibiting the activity of MALT1, MI-1 may be able to prevent the growth of cancer cells and reduce inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
MI-1 has been shown to have a variety of biochemical and physiological effects. In cancer cells, MI-1 has been shown to inhibit cell growth and induce cell death. MI-1 has also been shown to reduce inflammation in animal models of autoimmune diseases. In addition, MI-1 has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
MI-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. MI-1 also has a low toxicity profile, making it safe for use in cell culture and animal studies. However, MI-1 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. In addition, MI-1 has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on MI-1. One area of research is to further elucidate the mechanism of action of MI-1. Understanding how MI-1 inhibits the activity of MALT1 could lead to the development of more effective therapies for cancer and autoimmune diseases. Another area of research is to optimize the synthesis of MI-1 to improve its effectiveness and reduce its cost. Finally, further studies are needed to evaluate the safety and efficacy of MI-1 in animal models and humans. If MI-1 proves to be safe and effective, it could become a valuable tool in the fight against cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
MI-1 has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of MI-1 is in the field of cancer research. MI-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. MI-1 has also been studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(11-14-5-3-4-6-16(14)17(21)24-19)18(22)20-12-13-7-9-15(23-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXPGYIJZLFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4396899.png)
![2-(methylthio)-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4396906.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4396917.png)
![N-{3-[(4-biphenylylcarbonyl)amino]propyl}isonicotinamide](/img/structure/B4396927.png)
![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B4396930.png)
![methyl 6-benzoyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4396939.png)
![1-tert-butyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4396952.png)
![5-bromo-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4396964.png)
![N-{3-[(4-biphenylylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4396984.png)


![2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4397006.png)
![[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4397010.png)